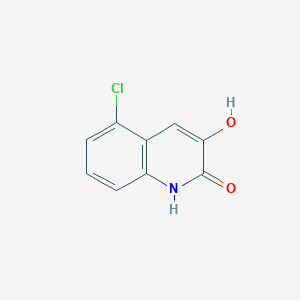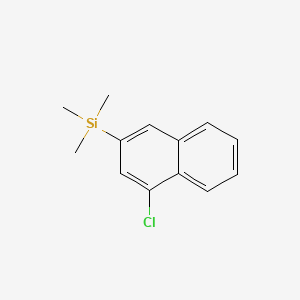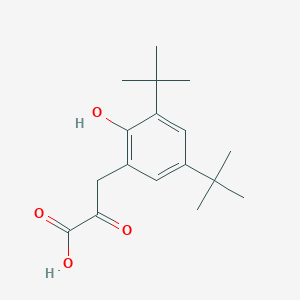
4-Chloro-3-iodopyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodopyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and iodine substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodopyridin-2-ol typically involves halogenation reactions where iodine and chlorine are introduced to the pyridine ring. One common method involves the iodination of 4-chloropyridin-2-ol using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-iodopyridin-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodopyridin-2-ol involves its interaction with various molecular targets. The presence of both chlorine and iodine atoms allows the compound to participate in multiple pathways, including halogen bonding and nucleophilic substitution . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Chloro-3-iodopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms at distinct positions allows for unique reactivity and interactions compared to other similar compounds . This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H3ClINO |
|---|---|
Molekulargewicht |
255.44 g/mol |
IUPAC-Name |
4-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
InChI-Schlüssel |
PLLSYRBSJINNID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
